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molecular formula C10H8FNO B8769305 5'-Fluorospiro[cyclopropane-1,1'-isoindolin]-3'-one

5'-Fluorospiro[cyclopropane-1,1'-isoindolin]-3'-one

Cat. No. B8769305
M. Wt: 177.17 g/mol
InChI Key: FDPYUDLKWKUWOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09133158B2

Procedure details

A mixture of 1-(2-bromo-4-fluorophenyl)cyclopropanamine (3.0 g, 17.4 mmol), Pd(dppf)Cl2 (0.4 g), DIPEA (5.05 g, 39.1 mmol) in DMF (40 mL) was stirred in an autoclave under 2 MPa of CO (g) at 130° C. for 16 hours. After it was cooled down to room temperature, the reaction mixture was diluted with EtOAt (300 mL) and washed with brine. The organic layer was dried over anhy. Na2SO4, filtered, and concentrated under reduced pressure to give a crude product which was purified by chromatography to afford title compound (600 mg, yield 26%) as a brown solid.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
5.05 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
catalyst
Reaction Step One
Yield
26%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[C:9]1([NH2:12])[CH2:11][CH2:10]1.CCN(C(C)C)C(C)C.CN([CH:25]=[O:26])C>C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[F:8][C:6]1[CH:7]=[C:2]2[C:3](=[CH:4][CH:5]=1)[C:9]1([CH2:11][CH2:10]1)[NH:12][C:25]2=[O:26] |f:3.4.5.6|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
BrC1=C(C=CC(=C1)F)C1(CC1)N
Name
Quantity
5.05 g
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
40 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
0.4 g
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
was stirred in an autoclave under 2 MPa of CO (g) at 130° C. for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After it was cooled down to room temperature
ADDITION
Type
ADDITION
Details
the reaction mixture was diluted with EtOAt (300 mL)
WASH
Type
WASH
Details
washed with brine
CUSTOM
Type
CUSTOM
Details
The organic layer was dried over anhy
FILTRATION
Type
FILTRATION
Details
Na2SO4, filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a crude product which
CUSTOM
Type
CUSTOM
Details
was purified by chromatography

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
FC=1C=C2C(NC3(C2=CC1)CC3)=O
Measurements
Type Value Analysis
AMOUNT: MASS 600 mg
YIELD: PERCENTYIELD 26%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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